molecular formula C9H15ClO2S B2625788 Spiro[4.4]nonane-3-sulfonyl chloride CAS No. 2260930-68-3

Spiro[4.4]nonane-3-sulfonyl chloride

Cat. No. B2625788
CAS RN: 2260930-68-3
M. Wt: 222.73
InChI Key: AYQVJKRRRNYZPV-UHFFFAOYSA-N
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Description

Spiro[4.4]nonane-3-sulfonyl chloride is a chemical compound with the molecular formula C9H15ClO2S. It is a derivative of spiro[4.4]nonane , a bicyclic compound connected by a single fully-substituted carbon atom .


Molecular Structure Analysis

The molecular structure of Spiro[4.4]nonane-3-sulfonyl chloride consists of a spiro[4.4]nonane core with a sulfonyl chloride functional group attached . The InChI code for this compound is 1S/C9H15ClO2S/c10-13(11,12)8-3-6-9(7-8)4-1-2-5-9/h8H,1-7H2 .


Physical And Chemical Properties Analysis

Spiro[4.4]nonane-3-sulfonyl chloride has a molecular weight of 222.74 . Additional physical and chemical properties such as boiling point, critical temperature, and critical pressure could be determined through further analysis .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

Spiro[4.4]nonane-3-sulfonyl chloride and its derivatives have been extensively studied for their synthetic applications in organic chemistry. One significant application is the synthesis of spirocyclic compounds, which are prevalent in natural products and pharmaceuticals due to their complex and rigid structures that often result in specific biological activities. For instance, Kuroda et al. (2000) demonstrated the synthesis of Spiro[4.4]nonane ring systems via Nazarov cyclization, highlighting the importance of the spirocyclic structure in synthetic organic chemistry (Kuroda et al., 2000). Similarly, Tanaka et al. (2004) reported the preparation of spiro[indoline-3,2'-pyrrolidine] derivatives from β-3-indolyl ketone oximes, emphasizing the utility of spirocyclic structures in the synthesis of complex organic molecules (Tanaka et al., 2004).

Spirocyclization and Antimicrobial Applications

Spirocyclization techniques using spiro[4.4]nonane-3-sulfonyl chloride derivatives have been applied to synthesize novel compounds with potential antimicrobial properties. For example, Hafez et al. (2016) utilized a 6ʹ-(4-Chlorophenyl)-spiro[cyclohexane-1,2ʹ-thieno[3,2-d][1,3]oxazin]-4ʹ(1ʹH)-one as a starting material to synthesize a series of spiro compounds with biologically active sulfonamide groups, displaying potent antimicrobial activities (Hafez et al., 2016).

Polymer and Membrane Technology

In the field of polymer and membrane technology, spiro[4.4]nonane-3-sulfonyl chloride derivatives have been utilized to enhance the properties of membranes. Jin et al. (2016) studied grafted and sulfonated spiro poly(isatin-ethersulfone) membranes, demonstrating the potential of spirocyclic sulfone polymers in improving proton conductivity and membrane morphology, relevant for fuel-cell applications (Jin et al., 2016).

Antiviral and Biological Activities

The incorporation of spiro[4.4]nonane-3-sulfonyl chloride derivatives in the synthesis of biologically active compounds has shown promise in antiviral applications. Sedenkova et al. (2022) explored the synthesis of new 3-nitro- and 3-aminoisoxazolines containing spiro-fused cyclooctane fragments, leading to compounds with activity against the influenza A virus, demonstrating the potential of spirocyclic structures in drug discovery (Sedenkova et al., 2022).

properties

IUPAC Name

spiro[4.4]nonane-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO2S/c10-13(11,12)8-3-6-9(7-8)4-1-2-5-9/h8H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQVJKRRRNYZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC(C2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[4.4]nonane-3-sulfonyl chloride

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